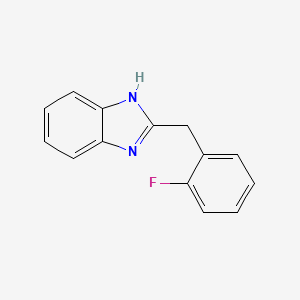

2-(2-fluorobenzyl)-1H-benzimidazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2-fluorobenzyl)-1H-benzimidazole derivatives involves fluorination from benzylic alcohols using 2-chloro-1,1,2-trifluorotriethylamine reagent. This process's efficiency is influenced by the substituents' nature, impacting the rates of formation and the physical properties of the resulting products. The synthesis method has been detailed, showcasing the preparation of new derivatives and providing insights into the structural modifications possible through this method (Hida, F., Beney, C., Robert, J., & Luu-duc, C., 1995).

Molecular Structure Analysis

The molecular structure of 2-(2-fluorobenzyl)-1H-benzimidazole derivatives has been elucidated through various analytical techniques, including IR, 1H NMR, and EI mass spectral analysis, complemented by X-ray crystallographic studies. These studies have provided detailed insights into the compounds' molecular configurations, highlighting the significance of intramolecular hydrogen bonding and the impact of substituents on the overall molecular structure (Özbey, S., Kaynak, F., Göker, H., & Kuş, C., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(2-fluorobenzyl)-1H-benzimidazole derivatives have been studied, revealing their potential as intermediates in the synthesis of more complex molecules. The derivatives exhibit a range of reactions, including cyclocondensation and nucleophilic substitution, underlining their versatility and utility in organic synthesis (Mirza, B., & Zeeb, M., 2015).

Physical Properties Analysis

The physical properties of 2-(2-fluorobenzyl)-1H-benzimidazole derivatives, such as their crystalline structure and solubility, have been thoroughly investigated. These studies provide valuable information for understanding the compounds' behavior in different environments and their suitability for various applications (Kumar, S. M., Vasantha, K., Boja, P., Byrappa, K., & Warad, I., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

- Benzimidazole derivatives, including those with 2-fluorobenzyl groups, have shown significant antimicrobial and antifungal activities. These compounds are particularly effective against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Some specific compounds have displayed inhibitory concentrations comparable to established antibiotics (Kuş, Soezuedoenmez, & Altanlar, 2009), (Fang et al., 2016).

Fluorescent Sensors and Molecular Probes

- Benzimidazole and benzothiazole derivatives, including those with 2-fluorobenzyl components, have been used as fluorescent sensors. These compounds demonstrate significant solvatochromic behavior and time-resolved laser-induced fluorescence, indicating potential applications in molecular probing and sensing (Suman et al., 2019).

Antiviral Properties

- Thiazolobenzimidazole compounds, closely related to 2-fluorobenzyl-benzimidazoles, have shown effectiveness in inhibiting the replication of enteroviruses. This suggests potential applications in antiviral therapies (De Palma et al., 2008).

Cancer Research

- Benzimidazole derivatives, including the 2-fluorobenzyl group, have been investigated for their anticancer properties. These compounds show potential as antiproliferative agents against various cancer cell lines, including breast carcinoma and colon carcinoma (Refaat, 2010), (Karadayi et al., 2020).

Enzyme Inhibition

- Research has shown that some benzimidazole derivatives can act as effective inhibitors for enzymes like α-glycosidase and acetylcholinesterase. This property is useful in developing new drugs for diseases like Alzheimer's and diabetes (Bal et al., 2021).

Intestinal Antiseptic Agents

- Fluoro-benzimidazole derivatives have been explored as novel intestinal antiseptic drug candidates, showing high inhibitory activity against gastrointestinal pathogens (Çevik et al., 2017).

Tubulin-targeting Agents

- Benzimidazolyl-2-hydrazones have been synthesized for their anthelmintic activity and potential as tubulin-targeting agents. They exhibit significant activity against parasites like Trichinella spiralis (Anichina et al., 2021).

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKQUPPMKACILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667580.png)

![methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5667584.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5667599.png)

![N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)

![7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5667613.png)

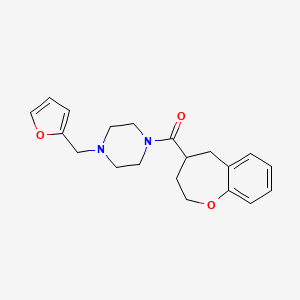

![(3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5667622.png)

![2-methyl-5-[3-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-benzimidazole](/img/structure/B5667633.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5667640.png)

![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)

![2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol](/img/structure/B5667657.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5667668.png)

![8-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667675.png)

![N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5667683.png)